Product packaging for 2-Isopropoxy-5-nitrophenol(Cat. No.:)

2-Isopropoxy-5-nitrophenol

Cat. No.: B8488950
M. Wt: 197.19 g/mol
InChI Key: RTSXWISLAZGALQ-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-nitrophenol (CAS Number: 130400-94-1) is an organic compound with the molecular formula C 9 H 11 NO 4 and a molecular weight of 197.19 g/mol. It is supplied as a solid research chemical and should be stored according to standard laboratory safety practices . This compound serves as a valuable chemical building block and synthetic intermediate in organic chemistry and drug discovery research. Scientific literature indicates that derivatives of 4-nitrophenol, such as this one, are utilized in the design and synthesis of novel bioactive molecules . For instance, structurally related nitrophenol compounds are key precursors in developing synthetic routes for potential enzyme inhibitors, highlighting its role in medicinal chemistry programs . Research Value: The molecular structure of this compound, featuring both a nitro group and an isopropoxy ether, makes it a versatile intermediate for further chemical modifications, including reduction and functional group interconversion. Researchers employ this compound to create more complex structures for biological evaluation. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B8488950 2-Isopropoxy-5-nitrophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

5-nitro-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H11NO4/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,11H,1-2H3

InChI Key

RTSXWISLAZGALQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 2 Isopropoxy 5 Nitrophenol

Reduction Chemistry of the Nitro Group in 2-Isopropoxy-5-nitrophenol

The nitro group in this compound is a versatile functional group that can be readily reduced to an amino group, providing a synthetic route to a variety of amino-isopropoxyphenol derivatives. This transformation is a cornerstone in the functionalization of this molecule.

Catalytic Hydrogenation and Other Reductive Methodologies

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, typically yielding water as the only byproduct. For the reduction of nitrophenols, various catalytic systems have been investigated. Noble metal catalysts such as palladium, platinum, and gold, often supported on materials like carbon or silica, are highly effective. For instance, palladium on carbon (Pd/C) is a common choice for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

Beyond catalytic hydrogenation, other reductive methodologies can be applied. These include the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. Another common reagent is sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. The choice of the reducing agent and reaction conditions can sometimes allow for selective reduction of the nitro group in the presence of other reducible functional groups.

Table 1: Methodologies for the Reduction of Nitrophenols

Catalyst/ReagentReducing AgentSolventTemperature (°C)Observations
Pd/CH₂EthanolRoom TemperatureHigh efficiency and clean conversion to the corresponding aminophenol.
PtO₂ (Adams' catalyst)H₂Acetic AcidRoom TemperatureEffective for the reduction of various nitroarenes.
Raney NickelH₂Methanol50-100A cost-effective alternative to precious metal catalysts.
Iron (Fe)HClWater/EthanolRefluxA classical method for nitro group reduction.
Tin(II) Chloride (SnCl₂)HClEthanolRefluxA mild reducing agent suitable for sensitive substrates.
Sodium Borohydride (NaBH₄)-Methanol/WaterRoom TemperatureOften requires a catalyst, such as NiCl₂ or a supported metal.

Formation of Amino-Isopropoxyphenol Derivatives

The reduction of this compound directly yields 5-amino-2-isopropoxyphenol. This resulting aminophenol is a valuable intermediate in the synthesis of a wide range of more complex molecules. The presence of the amino and hydroxyl groups allows for further derivatization, such as diazotization of the amino group followed by coupling reactions, or acylation of the amino and hydroxyl groups to form amides and esters, respectively. These derivatives have potential applications in the development of pharmaceuticals and other specialty chemicals.

Electrophilic and Nucleophilic Substitution Reactions Involving this compound

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being dictated by the electronic effects of the existing substituents.

The hydroxyl (-OH) and isopropoxy (-O-iPr) groups are ortho-, para-directing and activating, meaning they increase the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. Conversely, the nitro (-NO₂) group is a meta-directing and deactivating group, withdrawing electron density from the ring and making it less reactive towards electrophiles.

In this compound, the positions ortho and para to the activating hydroxyl and isopropoxy groups are positions 3, 4, and 6. The position meta to the deactivating nitro group is position 3. Therefore, electrophilic substitution is most likely to occur at the positions activated by the hydroxyl and isopropoxy groups and not deactivated by the nitro group.

Nucleophilic aromatic substitution (SNAAr) reactions, on the other hand, are favored on electron-deficient aromatic rings. The presence of the strongly electron-withdrawing nitro group makes the ring of this compound a potential substrate for SNAAr, particularly at positions ortho and para to the nitro group.

Modifications of the Isopropoxy Moiety

The isopropoxy group in this compound can be modified, primarily through ether cleavage reactions. Aryl ethers can be cleaved under acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage will result in the formation of a phenol (B47542) and an alkyl halide. Specifically, the reaction would yield 5-nitrobenzene-1,2-diol and 2-halopropane. This dealkylation reaction is a useful synthetic tool for unmasking a phenolic hydroxyl group.

Advanced Oxidation and Functionalization Reactions

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). While specific studies on this compound are limited, research on the degradation of nitrophenols using AOPs such as Fenton (Fe²⁺/H₂O₂), photo-Fenton (Fe²⁺/H₂O₂/UV), and ozonation is extensive. nih.govijcrt.orgnih.govresearchgate.netmdpi.com These processes can lead to the mineralization of the aromatic ring, converting it into carbon dioxide and water. nih.gov

Cross-Coupling Reactions of Halogenated this compound Derivatives

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two fragments with the aid of a metal catalyst. For this compound to participate in such reactions, it must first be halogenated. Halogenation of the aromatic ring can introduce a reactive handle for subsequent cross-coupling.

The synthesis of halogenated this compound derivatives can be achieved through various methods. For instance, direct halogenation of this compound would likely lead to substitution at the positions activated by the hydroxyl and isopropoxy groups. Alternatively, starting from a pre-halogenated phenol or aniline, the isopropoxy and nitro groups can be introduced. For example, 4-bromo-1-isopropoxy-2-nitrobenzene (B3179764) can be synthesized and subsequently reduced to 5-bromo-2-isopropoxyaniline. chemicalbook.com Similarly, 5-chloro-2-nitrophenol (B185284) can be prepared from 2,4-dichloronitrobenzene. prepchem.comgoogle.comnih.gov

Once halogenated, these derivatives can undergo various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. wikipedia.orglibretexts.orgnrochemistry.comcommonorganicchemistry.comorganic-chemistry.org A halogenated this compound derivative could be coupled with a variety of boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of alkyl, alkenyl, or aryl substituents.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgjk-sci.comchemeurope.comorganic-chemistry.org A halogenated this compound could be reacted with a primary or secondary amine to introduce a new amino substituent onto the aromatic ring.

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound

Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki CouplingHalogenated this compound + Organoboron reagent (e.g., R-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-C
Buchwald-Hartwig AminationHalogenated this compound + Amine (R₂NH)Pd catalyst with phosphine (B1218219) ligand (e.g., BINAP), Base (e.g., NaOtBu)C-N

Advanced Spectroscopic and Analytical Characterization of 2 Isopropoxy 5 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, spin-spin coupling, and correlation experiments, the precise connectivity and spatial relationships of atoms can be determined.

The structure of 2-Isopropoxy-5-nitrophenol gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating effects of the hydroxyl (-OH) and isopropoxy (-OCH(CH₃)₂) groups create a unique electronic environment for each nucleus, resulting in predictable chemical shifts.

¹H NMR Spectroscopy: The proton spectrum is expected to show signals corresponding to the three aromatic protons and the isopropoxy group. The aromatic region will display a characteristic splitting pattern dictated by the substitution. The proton ortho to the nitro group (H-6) is expected to be the most deshielded. The isopropoxy group will show a septet for the methine proton and a doublet for the six equivalent methyl protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
OH 10.5 - 11.5 singlet (broad) N/A
H-6 7.9 - 8.1 d J ≈ 9.0
H-4 7.7 - 7.9 dd J ≈ 9.0, 2.5
H-3 7.0 - 7.2 d J ≈ 2.5
OCH(CH₃)₂ 4.6 - 4.8 sept J ≈ 6.0

Note: Predicted values are based on standard substituent effects and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the six aromatic carbons and the three carbons of the isopropoxy group. The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. The carbon bearing the nitro group (C-5) and the oxygen-bearing carbons (C-1, C-2) are expected at the extremes of the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-OH) 155 - 160
C-2 (C-O-iPr) 145 - 150
C-3 115 - 120
C-4 125 - 130
C-5 (C-NO₂) 140 - 145
C-6 118 - 123
OC H(CH₃)₂ 70 - 75

Note: Predicted values are based on standard substituent effects and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would verify proton-proton couplings. libretexts.org Key expected correlations include the cross-peak between the methine septet and the methyl doublet of the isopropoxy group, confirming its identity. In the aromatic region, a cross-peak between the signals assigned to H-3 and H-4, and between H-4 and H-6 would establish their adjacency on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. wikipedia.org It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals. For example, the aromatic proton at δ 7.0-7.2 ppm would show a correlation to the carbon signal at δ 115-120 ppm, confirming their identities as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would include:

A correlation from the isopropoxy methine proton (OCH) to the aromatic carbon C-2, confirming the position of the ether linkage.

Correlations from the aromatic proton H-3 to carbons C-1, C-2, and C-5, which would definitively place it between the hydroxyl-bearing carbon and the nitro-bearing carbon.

Correlations from the phenolic proton (OH) to carbons C-1 and C-2, further solidifying the substitution pattern.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The elemental formula for this compound is C₉H₁₁NO₄, which corresponds to a monoisotopic mass of approximately 197.069 Da.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its higher-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful hyphenated techniques. wln.nl They are ideally suited for the analysis of nitrophenolic compounds. shimadzu.com In a typical application, the sample mixture is first separated by the LC system, and the eluent is then introduced into the mass spectrometer. This allows for the determination of the molecular weight of this compound even if it is part of a complex mixture, by isolating its corresponding chromatographic peak and analyzing the associated mass spectrum. These techniques confirm the presence and purity of the compound while providing its molecular ion peak, which is fundamental for identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. researchgate.netuky.edu For this compound, an HRMS measurement of the molecular ion would yield a mass very close to 197.0688 Da. This high accuracy would differentiate it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas), thus providing definitive confirmation of its chemical composition.

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry provides structural information through the analysis of fragment ions. Common fragmentation pathways for aromatic nitro compounds and ethers would be expected:

Loss of NO₂: A prominent fragment resulting from the cleavage of the C-NO₂ bond, leading to an ion at m/z 151.

Loss of Propylene (B89431): A characteristic fragmentation of isopropyl ethers can occur via a McLafferty-type rearrangement, involving the loss of a neutral propylene molecule (C₃H₆, 42 Da) to give a fragment ion of nitrophenol at m/z 155.

Alpha-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the isopropoxy group to form a stable oxonium ion at m/z 182.

Loss of an Alkoxy Radical: Cleavage of the ether C-O bond could lead to the loss of an isopropoxy radical (•OCH(CH₃)₂, 59 Da), resulting in a nitrophenyl cation at m/z 138.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum provides information about the conjugated π-electron systems within a molecule.

For this compound, the key chromophore is the nitrophenol system. The benzene ring, the nitro group, and the phenolic oxygen form an extended conjugated system. The presence of the electron-donating hydroxyl and isopropoxy groups in conjugation with the electron-withdrawing nitro group is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to benzene or phenol (B47542) alone. docbrown.info

The spectrum is expected to show two primary absorption bands:

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on the known frequencies for its functional groups: a hydroxyl group (-OH), a nitro group (-NO₂), an ether linkage (-O-CH(CH₃)₂), an isopropyl group (-CH(CH₃)₂), and a substituted benzene ring.

The presence of the nitroaromatic group is typically confirmed by strong, distinct absorption bands. The asymmetric stretching vibration of the N-O bond in aromatic nitro compounds is generally observed in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration appears in the 1360-1290 cm⁻¹ region. orgchemboulder.com The hydroxyl group (-OH) stretching vibration is expected to produce a broad band in the region of 3200-3600 cm⁻¹, with its exact position and shape being influenced by hydrogen bonding.

The C-O stretching vibrations from the ether linkage and the phenolic hydroxyl group are anticipated to appear in the fingerprint region, typically between 1260-1000 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group will be observed just below 3000 cm⁻¹. The bending vibrations of the C-H bonds in the isopropyl group and the out-of-plane bending of the aromatic C-H bonds will also give rise to characteristic bands in the fingerprint region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Broad, Medium-Strong
Aromatic Ring C-H Stretch 3000 - 3100 Medium
Isopropyl Group C-H Stretch (aliphatic) 2850 - 3000 Medium-Strong
Nitro Group (-NO₂) Asymmetric N-O Stretch 1550 - 1475 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium
Isopropyl Group C-H Bend 1370 - 1385 Medium
Nitro Group (-NO₂) Symmetric N-O Stretch 1360 - 1290 Strong
Ether (-O-R) & Phenol (-OH) C-O Stretch 1000 - 1260 Strong

Advanced Chromatographic Separations (HPLC, UPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, purification, and quantitative analysis of chemical compounds. For a substituted aromatic compound like this compound, reversed-phase chromatography is the most common and effective approach. nih.govsielc.comnih.gov

In a typical reversed-phase HPLC or UPLC method for the analysis of this compound, a nonpolar stationary phase, such as a C18 or C8 column, would be employed. The separation is achieved by eluting the sample with a polar mobile phase, which is typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of the target compound from any impurities.

The choice of mobile phase composition and pH is critical for achieving good chromatographic resolution. For phenolic compounds, adjusting the pH of the mobile phase can influence their retention behavior by suppressing or promoting their ionization. chromatographyonline.com A UV detector is commonly used for the detection of nitrophenols, as the aromatic ring and nitro group provide strong chromophores, leading to high sensitivity at specific wavelengths, typically in the range of 270-360 nm. nih.govnih.gov

UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. usp.brmdpi.com A validated HPLC or UPLC method can be used for the quantitative determination of this compound in a sample by comparing its peak area to that of a known standard.

Table 2: General HPLC/UPLC Parameters for the Analysis of Nitrophenols

Parameter Typical Conditions
Chromatographic Mode Reversed-Phase
Stationary Phase C18 or C8 silica-based column
Mobile Phase Acetonitrile/Water or Methanol/Water mixture, often with a pH modifier (e.g., formic acid, phosphoric acid) sielc.com
Elution Mode Isocratic or Gradient
Flow Rate 0.2 - 1.0 mL/min for HPLC; 0.2 - 0.5 mL/min for UPLC
Column Temperature Ambient or elevated (e.g., 30-50 °C) nih.gov
Detection UV-Vis at a wavelength of maximum absorbance (e.g., 270-360 nm) nih.govnih.gov

| Injection Volume | 5 - 20 µL |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule in its solid state.

While a specific crystal structure for this compound has not been reported in the crystallographic literature, insights into its potential solid-state structure can be inferred from the known crystal structures of related compounds, such as 2-nitrophenol (B165410) and other substituted nitrophenols. nih.govresearchgate.net

A hypothetical crystallographic analysis of this compound would involve growing a single crystal of high quality, followed by diffraction of X-rays. The resulting diffraction pattern would be used to solve the crystal structure and refine the atomic positions. The expected data from such an analysis are summarized in the table below, based on typical values for small organic molecules.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Expected Value/Information
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c, P-1, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z) 2, 4, or 8
Calculated Density g/cm³
Hydrogen Bonding Presence of intermolecular O-H···O=N hydrogen bonds
Key Bond Lengths (Å) C-C (aromatic), C-O (phenol), C-O (ether), N-O, C-N

Computational and Theoretical Investigations of 2 Isopropoxy 5 Nitrophenol

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Simulated NMR Spectra:The methodology for simulating NMR spectra via quantum chemical calculations is well-developed. However, no published simulated 1H or 13C NMR spectra specifically for 2-Isopropoxy-5-nitrophenol could be identified.

General computational studies on parent compounds like 2-nitrophenol (B165410) and other derivatives have been conducted, providing insights into the electronic structure, reactivity, and spectroscopic properties of this class of molecules. mdpi.comrsc.org However, without specific research on this compound, any attempt to populate the requested outline would involve extrapolation and speculation, which falls outside the scope of scientifically accurate reporting.

Predicted UV-Vis and IR Spectra

The prediction of ultraviolet-visible (UV-Vis) and infrared (IR) spectra through computational methods is a cornerstone of modern chemical analysis, offering insights into electronic transitions and molecular vibrations, respectively.

Theoretical Approach: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and reliable methods for predicting IR and UV-Vis spectra of organic molecules. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that provides a good balance between accuracy and computational cost.

For IR spectra, the process involves optimizing the molecule's geometry to find its lowest energy structure. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental IR spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

For UV-Vis spectra, TD-DFT calculations are employed on the optimized geometry to compute the excitation energies and oscillator strengths of electronic transitions. These transitions correspond to the absorption of light in the UV-Vis region, promoting electrons from occupied to unoccupied molecular orbitals. The calculated absorption maxima (λmax) can then be compared to experimental spectra.

Expected Spectral Features for this compound: While specific computed data for this compound is not available, predictions can be inferred from related structures like 2-nitrophenol. The IR spectrum would be expected to show characteristic peaks for the O-H stretch (if intramolecularly hydrogen-bonded to the nitro group), C-H stretches of the aromatic ring and the isopropoxy group, N=O stretches of the nitro group, C=C stretches of the benzene (B151609) ring, and C-O stretches.

The UV-Vis spectrum of nitrophenols is known to be sensitive to substitution and solvent effects. nih.gov Theoretical calculations for this compound would aim to predict the λmax values associated with π → π* and n → π* transitions, which are characteristic of the nitroaromatic chromophore.

Table 1: Illustrative Data Table for Predicted Vibrational Frequencies of a Nitroaromatic Compound

Vibrational Mode Predicted Frequency (cm⁻¹) (Unscaled) Predicted Frequency (cm⁻¹) (Scaled) Predicted Intensity (km/mol)
O-H Stretch 3450 3312 50.5
Aromatic C-H Stretch 3100 2976 25.1
Aliphatic C-H Stretch 2980 2861 40.8
NO₂ Asymmetric Stretch 1580 1517 150.2
NO₂ Symmetric Stretch 1350 1296 120.7
Aromatic C=C Stretch 1600 1536 80.3

Table 2: Illustrative Data Table for Predicted UV-Vis Absorption of a Nitroaromatic Compound

Electronic Transition Excitation Wavelength (λmax) (nm) Oscillator Strength (f) Major Orbital Contributions
S₀ → S₁ 410 0.25 HOMO → LUMO
S₀ → S₂ 320 0.15 HOMO-1 → LUMO

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.gov These simulations provide detailed information about the conformational flexibility and intermolecular interactions of molecules like this compound in various environments.

Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of each atom over time. The potential energy of the system is described by a force field, which is a set of empirical functions and parameters that define the interactions between atoms. The simulation is typically performed in a periodic box filled with the molecule of interest and, if desired, solvent molecules to mimic solution conditions. By running the simulation for a sufficient length of time (nanoseconds to microseconds), one can sample the accessible conformational space of the molecule.

Conformational Landscapes: For this compound, a key aspect of its conformational landscape would be the orientation of the isopropoxy and nitro groups relative to the phenol (B47542) ring. MD simulations can reveal the preferred dihedral angles, the energy barriers between different conformations, and the population of each conformational state at a given temperature. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Intermolecular Interactions: When simulated in a solvent (e.g., water or an organic solvent), MD can elucidate the nature of solute-solvent interactions. For this compound, this would include hydrogen bonding between the phenolic hydroxyl group or the nitro group and solvent molecules, as well as van der Waals interactions. Furthermore, simulations of multiple solute molecules can provide insights into self-aggregation and the nature of intermolecular interactions in the condensed phase. semanticscholar.org

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies on reaction mechanisms aim to provide a detailed, step-by-step description of how a chemical reaction occurs. This involves identifying the reactants, products, any intermediates, and the transition states that connect them.

Computational Approach: Quantum mechanical methods, particularly DFT, are the primary tools for investigating reaction mechanisms. The first step is to locate the equilibrium geometries of the reactants and products on the potential energy surface. The transition state, which represents the highest energy point along the reaction coordinate, is then located using various optimization algorithms. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Potential Applications to this compound: Theoretical studies could be applied to investigate various reactions involving this compound. For example, the mechanism of its synthesis, such as the etherification of 2-nitrohydroquinone, could be explored to understand the role of catalysts and reaction conditions. Another area of interest could be its potential degradation pathways, for instance, through oxidation or reduction of the nitro group. By mapping out the potential energy surface for such reactions, computational studies can predict the most likely reaction pathways and identify the factors that control the reaction rate and selectivity.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-nitrophenol

2 Isopropoxy 5 Nitrophenol As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of 2-isopropoxy-5-nitrophenol as a precursor is well-established in the synthesis of elaborate organic structures. Its functional groups can be sequentially or concertedly modified to build molecular complexity, making it a reliable starting point for multi-step synthetic sequences.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. sciencescholar.us While specific examples detailing the direct use of this compound in the synthesis of heterocyclic systems are not extensively documented in readily available literature, the analogous compound, 2-amino-5-nitrophenol (B90527), serves as a key precursor. The transformation of the nitro group of this compound to an amine would yield 2-isopropoxy-5-aminophenol. This resulting ortho-aminophenol derivative is a classic precursor for the synthesis of various heterocyclic systems, such as benzoxazoles. The general strategy involves the condensation of the ortho-aminophenol with a carboxylic acid or its derivative, followed by cyclization to form the oxazole (B20620) ring. This approach is a fundamental method for constructing this important heterocyclic scaffold. researchgate.net

Intermediate for Substituted Aromatic Systems

The aromatic ring of this compound is activated towards electrophilic aromatic substitution, and the existing substituents direct incoming electrophiles to specific positions. wikipedia.orglibretexts.org The isopropoxy group is an ortho-, para-director and an activating group, while the hydroxyl group is also an ortho-, para-director and a strong activator. Conversely, the nitro group is a meta-director and a deactivating group. The interplay of these electronic effects governs the regioselectivity of further substitutions on the aromatic ring, allowing for the controlled synthesis of polysubstituted aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com For instance, halogenation or sulfonation would be directed to positions ortho and para to the activating hydroxyl and isopropoxy groups. rsc.org

Building Block for Pharmaceutical Scaffolds (via transformation, e.g., reduction of nitro to amine)

A pivotal transformation of this compound in the synthesis of pharmaceutically relevant molecules is the reduction of its nitro group to an amine. This reaction is typically achieved with high efficiency using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. The resulting 2-isopropoxy-5-aminophenol is a valuable scaffold for the development of new therapeutic agents. The amino and hydroxyl groups can be further functionalized to introduce desired pharmacophoric features, which are essential for molecular recognition and biological activity. For example, the amino group can be acylated or alkylated, while the hydroxyl group can be converted to ethers or esters, providing a diverse range of derivatives for biological screening. The analogous 2-amino-5-nitrophenol is used in the synthesis of anticonvulsant agents.

Precursor for Agrochemical and Industrial Chemicals

The structural motifs present in this compound are also found in various agrochemicals and industrial compounds. While specific examples directly originating from this compound are not prevalent in the literature, its derivatives have potential applications. For instance, nitrophenols are used as intermediates in the manufacturing of pesticides and herbicides. google.com The reduction of the nitro group to an amine, followed by diazotization and coupling reactions, is a standard method for producing azo dyes, which have widespread industrial applications. ncats.io The 2-amino-5-nitrophenol derivative is used as an intermediate in the manufacture of several azo dyes. ncats.io

Applications in Catalyst Development and Ligand Design

In the field of catalysis, molecules with specific steric and electronic properties are designed to act as ligands that coordinate to metal centers, thereby modulating the catalyst's activity and selectivity. While direct applications of this compound in this area are not widely reported, its derivatives possess functionalities suitable for ligand synthesis. The phenolic oxygen and the nitrogen atom of a transformed amino group can act as donor atoms to coordinate with metal ions. The steric bulk of the isopropoxy group could influence the coordination geometry and the accessibility of the catalytic center. The synthesis of new ligands often involves the strategic placement of coordinating groups on an aromatic backbone, a role for which derivatives of this compound could be well-suited. For instance, related nitrophenol compounds are utilized in the synthesis of ligands for metal complexes. researchgate.net The reduction of nitrophenols is a model reaction often used to test the efficacy of new catalysts. nih.govmdpi.comnd.edumarquette.edu

Environmental Fate and Degradation Mechanisms of Nitrophenols Generalizable to 2 Isopropoxy 5 Nitrophenol

Microbial Biodegradation Pathways and Mechanisms

Microbial degradation is a primary mechanism for the removal of nitrophenols from contaminated environments. jebas.org Numerous bacterial strains have been identified that can utilize nitrophenols as a source of carbon and nitrogen. iwaponline.com The biodegradation of nitrophenols typically proceeds through two main aerobic pathways: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. frontiersin.org

The initial and often rate-limiting step in the aerobic biodegradation of nitrophenols is catalyzed by oxygenase enzymes, specifically monooxygenases and dioxygenases. nih.gov These enzymes are responsible for the hydroxylation and subsequent destabilization of the aromatic ring, leading to the removal of the nitro group. acs.orgnih.gov

Monooxygenases : These enzymes introduce a single hydroxyl group onto the aromatic ring. For instance, p-nitrophenol (PNP) monooxygenase can catalyze the initial hydroxylation of PNP. nih.gov In some pathways, a two-component monooxygenase system is involved, which can catalyze sequential hydroxylations. frontiersin.org For example, a monooxygenase can first convert PNP to 4-nitrocatechol, and then a subsequent monooxygenase reaction can lead to the formation of 1,2,4-benzenetriol (B23740) with the release of nitrite (B80452). nih.gov

Dioxygenases : Following the initial monooxygenase attack, dioxygenases play a crucial role in the cleavage of the aromatic ring. nih.gov For example, hydroquinone 1,2-dioxygenase is a key enzyme in the hydroquinone pathway, catalyzing the ring fission of hydroquinone. nih.gov Similarly, in the 1,2,4-benzenetriol (hydroxyquinol) pathway, a dioxygenase catalyzes the ring cleavage of this intermediate. nih.gov

The table below summarizes key enzymes involved in the biodegradation of nitrophenols.

Enzyme ClassSpecific Enzyme ExampleSubstrateProductPathway
Monooxygenase p-Nitrophenol monooxygenasep-NitrophenolHydroquinone or 4-NitrocatecholInitial step in both major pathways
Reductase 1,4-Benzoquinone reductase1,4-BenzoquinoneHydroquinoneHydroquinone Pathway
Dioxygenase Hydroquinone 1,2-dioxygenaseHydroquinoneγ-Hydroxymuconic semialdehydeHydroquinone Pathway
Dioxygenase 1,2,4-Benzenetriol 1,2-dioxygenase1,2,4-BenzenetriolMaleylacetic acidHydroxyquinol Pathway

The microbial degradation of nitrophenols results in the formation of various intermediate and final products. The specific products depend on the degradation pathway utilized by the microorganism.

Hydroquinone Pathway: In this pathway, the nitro group is initially removed, leading to the formation of hydroquinone. frontiersin.org The hydroquinone then undergoes ring cleavage. Key degradation products in this pathway include:

1,4-Benzoquinone

Hydroquinone

γ-Hydroxymuconic semialdehyde

β-Ketoadipic acid, which subsequently enters the Krebs cycle. nih.govnih.gov

Hydroxyquinol (1,2,4-Benzenetriol) Pathway: This pathway involves the initial hydroxylation of the aromatic ring, followed by the removal of the nitro group. frontiersin.org The central intermediate is 1,2,4-benzenetriol. nih.gov Degradation products include:

4-Nitrocatechol

1,2,4-Benzenetriol

Maleylacetic acid nih.gov

Under anaerobic conditions, the nitro group is typically reduced to an amino group, forming aminophenols. researchgate.net

Chemical and Photolytic Degradation Processes

In addition to microbial breakdown, chemical and photolytic processes contribute to the degradation of nitrophenols in the environment. cdc.gov

Chemical Degradation: Advanced oxidation processes (AOPs), such as the Fenton reaction, can effectively degrade nitrophenols. researchgate.net These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and mineralization. researchgate.net Ozonation has also been shown to be effective in degrading nitrophenols in contaminated soil. researchgate.net

Photolytic Degradation: Nitrophenols can undergo photolysis, particularly in surface waters where they are exposed to sunlight. cdc.gov The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days. cdc.gov In freshwater, the photolysis half-life can range from one to eight days. cdc.gov The presence of photosensitizers, such as titanium dioxide (TiO2), can significantly enhance the rate of photolytic degradation through photocatalysis. semanticscholar.org This process also involves the generation of hydroxyl radicals, leading to the oxidation and eventual mineralization of the nitrophenol molecule. researchgate.net

Bioremediation Strategies for Nitrophenol Contamination

Bioremediation offers a promising and cost-effective approach for the cleanup of sites contaminated with nitrophenols. jebas.orgiwaponline.com These strategies leverage the metabolic capabilities of microorganisms to degrade these pollutants into less harmful substances. nih.gov

Bioaugmentation: This strategy involves the introduction of specific, highly efficient nitrophenol-degrading microorganisms or microbial consortia to a contaminated site to enhance the rate of degradation. acs.org Studies have shown that the application of immobilized bacterial cells can be more effective than free cells, leading to complete depletion of p-nitrophenol in soil within a few days. acs.orgosdd.net Factors such as soil pH, temperature, and moisture content are crucial for the success of bioaugmentation. nih.govacs.org

Monitored Natural Attenuation: In some cases, the indigenous microbial populations at a contaminated site may have the capacity to degrade nitrophenols. Monitored natural attenuation involves observing the natural breakdown of the contaminant over time without active intervention.

Combined Approaches: The effectiveness of bioremediation can be enhanced by combining it with other treatment technologies. For instance, a preliminary chemical oxidation step using Fenton's reagent or ozonation can break down high concentrations of nitrophenols into more biodegradable intermediates, which can then be more readily mineralized by microorganisms. researchgate.net

The following table summarizes various bioremediation strategies for nitrophenol contamination.

StrategyDescriptionKey Considerations
Bioaugmentation Introduction of specific microorganisms to the contaminated site. acs.orgSelection of robust and efficient microbial strains, environmental conditions (pH, temperature), and potential use of immobilized cells. nih.govosdd.net
Monitored Natural Attenuation Reliance on indigenous microbial populations to degrade the contaminant.Requires assessment of the site's intrinsic degradation capacity and long-term monitoring.
Combined Chemical and Biological Treatment Pre-treatment with chemical oxidants (e.g., Fenton's reagent, ozone) followed by microbial degradation. researchgate.netOptimization of chemical dosage to enhance biodegradability without inhibiting microbial activity. researchgate.net

Novel Applications of 2 Isopropoxy 5 Nitrophenol and Its Derivatives in Materials Science

Surface Chemistry and Interfacial PhenomenaThe role of 2-Isopropoxy-5-nitrophenol in modifying surface properties or its behavior at interfaces has not been documented in the available scientific literature.

It is possible that research on this specific compound exists in proprietary industrial research, patent applications not yet publicly disclosed, or in niche scientific journals not covered by broad searches. However, based on the currently accessible information, a comprehensive and scientifically accurate article on the novel materials science applications of this compound cannot be constructed.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-isopropoxy-5-nitrophenol with high purity?

  • Methodology:

  • Step 1: Start with nitration of 2-isopropoxyphenol under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) to avoid over-nitration.
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
  • Step 3: Validate purity using HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards .
  • Critical Tip: Monitor reaction progress with TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) to prevent byproduct formation .

Q. How should researchers handle solubility challenges for this compound in aqueous buffers?

  • Approach:

  • Prepare stock solutions in polar aprotic solvents (e.g., DMSO or DMF) at 10 mM, then dilute in PBS (pH 7.4) to ≤1% solvent concentration.
  • Note: Sonication at 37°C for 15 minutes enhances solubility. Avoid freezing-thawing cycles; store aliquots at -80°C for long-term stability .

Q. What analytical techniques are essential for characterizing this compound?

  • Techniques:

  • NMR: Confirm structure via ¹H/¹³C NMR (δ ~8.2 ppm for aromatic protons, δ ~70 ppm for isopropoxy carbons).
  • Mass Spectrometry: Use ESI-MS in negative ion mode (expected [M-H]⁻ at m/z ~212). Compare with NIST reference spectra .
  • UV-Vis: Monitor λmax at ~320 nm (nitrophenol absorbance band) for quantitative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for nitrophenol derivatives?

  • Strategy:

  • Meta-Analysis: Cross-reference studies using the ATSDR Toxicological Profile for Nitrophenols (2023), which identifies inconsistencies in oral toxicity thresholds (e.g., LD₅₀ variations between rodent models).
  • Confounding Factors: Account for differences in purity (>98% vs. technical-grade compounds), solvent carriers, and exposure durations .
  • Validation: Replicate key studies under standardized OECD guidelines to isolate compound-specific effects .

Q. What experimental designs are optimal for studying photodegradation pathways of this compound?

  • Protocol:

  • Setup: Exclude solutions to UV light (λ = 254–365 nm) in a photoreactor with controlled O₂ levels.
  • Analysis: Use LC-MS/MS to identify degradation products (e.g., quinone intermediates or nitroso derivatives).
  • Kinetics: Apply pseudo-first-order models to calculate degradation rate constants (k).
  • Reference: Compare with photolysis data for structurally similar nitrophenols (e.g., 4-nitrophenol) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Workflow:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS).
  • Reactivity Hotspots: Identify electron-deficient carbons near the nitro group as targets for nucleophilic attack.
  • Validation: Correlate computational predictions with experimental kinetic data (e.g., SNAr reactions with thiols) .

Q. What methodologies mitigate batch-to-batch variability in bioactivity assays involving this compound?

  • Solutions:

  • QC Protocols: Require certificates of analysis (COA) with HPLC purity >98% and residual solvent screening .
  • Normalization: Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects .
  • Blinding: Implement double-blinded assays to reduce observer bias in IC₅₀ determinations .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Class D) .
  • Storage: Keep in amber glass vials at 2–8°C, away from oxidizing agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.